Proquinazid

Description

Properties

IUPAC Name |

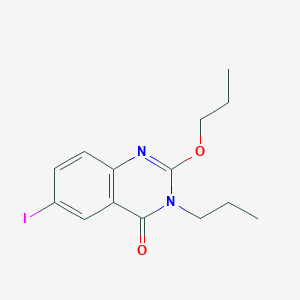

6-iodo-2-propoxy-3-propylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17IN2O2/c1-3-7-17-13(18)11-9-10(15)5-6-12(11)16-14(17)19-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVBXVXXXMLMOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=CC(=C2)I)N=C1OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058008 | |

| Record name | Proquinazid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189278-12-4 | |

| Record name | Proquinazid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189278-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proquinazid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189278124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proquinazid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4(3H)-Quinazolinone, 6-iodo-2-propoxy-3-propyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROQUINAZID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIH67H4H0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Proquinazid's Dual-Pronged Mechanism of Action Against Powdery Mildew: A Technical Guide

Introduction

Proquinazid, a quinazolinone fungicide, represents a significant advancement in the management of powdery mildew diseases across a range of crops, including cereals and grapes.[1][2] Its high efficacy stems from a unique, dual-pronged mechanism of action that distinguishes it from many conventional fungicides. This compound acts not only through direct inhibition of the fungal pathogen's early developmental stages but also by inducing and amplifying the host plant's innate defense systems.[3][4] This technical guide provides an in-depth exploration of this compound's core mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways involved. It is intended for researchers, scientists, and professionals engaged in fungicide development and plant pathology.

Core Mechanism 1: Direct Inhibition of Fungal Development and Signal Transduction

This compound's primary mode of action is as a potent preventative agent, targeting the initial and most critical stages of fungal infection.[1][5] It does not exhibit significant curative activity on established infections, emphasizing its role in protecting plant tissues from initial pathogen penetration.[1][6]

Inhibition of Spore Germination and Appressorium Formation The fungicide's principal effect is the potent inhibition of spore germination and the subsequent formation of the appressorium, a specialized infection structure essential for penetrating the host's cuticle.[4][6] At high concentrations, this compound halts spore germination outright.[3] At lower, more commercially relevant concentrations, it allows spores to germinate but critically interferes with the differentiation and proper formation of the appressorium.[3] This disruption prevents the pathogen from successfully breaching the plant's surface.

Disruption of Fungal Signal Transduction this compound is classified within the FRAC Group 13, designated as targeting signal transduction.[4] While its precise biochemical target remains to be definitively identified, evidence strongly suggests that it interferes with the crucial, early signaling communication between the fungal spore and the host plant.[3][4] This disruption is critical, as the pathogen relies on host-derived signals to correctly orient and develop its infection structures.[4]

Studies on Blumeria graminis f. sp. hordei (barley powdery mildew) reveal that this compound treatment leads to morphologically abnormal appressorial germ tubes, which are often deformed and fail to orient correctly, sometimes growing away from the leaf surface.[5] This indicates a failure in perceiving the necessary signals for proper, polarized growth. Gene expression analyses have shown that this compound distinctly affects the expression of a Ras-type GTPase activating gene at time points critical for conidial morphogenesis.[5] This finding is significant as it differentiates its mechanism from that of quinoxyfen, another signal transduction inhibitor, suggesting a different molecular target despite a shared general mode of action.[4][5]

Core Mechanism 2: Activation of Host Plant Defense Responses

A distinguishing feature of this compound is its ability to act as a plant defense activator. It stimulates the expression of a wide array of host genes associated with robust, multi-faceted resistance responses, effectively priming the plant to defend itself against attack.[3][4]

Induction of Key Defense Pathways Research using Arabidopsis thaliana has demonstrated that this compound treatment strongly induces genes involved in several key defense pathways:[3][4]

-

Systemic Acquired Resistance (SAR): this compound upregulates genes classically associated with the SAR pathway, a long-lasting, broad-spectrum resistance.[3]

-

Ethylene (ET) Response Pathway: A number of genes and transcription factors associated with ethylene-mediated signaling are uniquely upregulated in this compound-treated plants following inoculation.[3]

-

Reactive Oxygen Species (ROS) Production: It stimulates genes involved in the production of ROS, which can act as signaling molecules and have direct antimicrobial effects.[3][4]

-

Cell Wall Strengthening: Genes associated with the phenylpropanoid pathway and lignin (B12514952) biosynthesis are induced, leading to the fortification of the plant cell wall, a critical physical barrier to fungal penetration.[3]

-

Phytoalexin Biosynthesis: this compound triggers the expression of genes for phytoalexins, which are antimicrobial secondary metabolites.[4]

-

Pathogenesis-Related (PR) Genes: The expression of various PR genes, which encode proteins with antifungal activities, is also stimulated.[3]

Importantly, this compound's activation of host defenses does not appear to directly involve the salicylic (B10762653) acid (SA) or jasmonic acid (JA) biosynthesis and signaling pathways.[3] This suggests a novel mechanism of modulating the plant's defense network. The induction of these host responses is most dramatic when both this compound and the powdery mildew pathogen are present, indicating that the fungicide alters and amplifies the plant's normal response to pathogen attack.[3]

Quantitative Data Summary

The efficacy of this compound and its impact on pathogen sensitivity have been quantified in several studies.

Table 1: In Vitro Efficacy of this compound Against Powdery Mildew Pathogens

| Pathogen Species | Assay Type | Efficacy Metric | Value Range (mg L⁻¹) | Citation |

|---|---|---|---|---|

| Blumeria graminis f. sp. tritici | Not Specified | EC₅₀ | 0.000078 - 0.02 | [7] |

| Erysiphe necator | Leaf Disc Assay | EC₅₀ | 0.001 - 0.3 |[7] |

Table 2: Host Defense Gene Categories Induced by this compound Treatment in Arabidopsis thaliana

| Functional Category | Specific Pathways/Processes Induced | Citation |

|---|---|---|

| Systemic Resistance | Systemic Acquired Resistance (SAR) Pathway | [3] |

| Hormone Signaling | Ethylene-Mediated Response Pathway | [3][4] |

| Oxidative Stress | Reactive Oxygen Species (ROS) Production | [3][4] |

| Structural Defense | Phenylpropanoid Pathway, Lignin Biosynthesis, Cell Wall Strengthening | [3] |

| Chemical Defense | Phytoalexin Biosynthesis | [3][4] |

| Antifungal Proteins | Pathogenesis-Related (PR) Genes |[3][4] |

Visualizing the Mechanism of Action

Diagrams created using Graphviz DOT language illustrate the key processes involved in this compound's efficacy.

Experimental Methodologies

The elucidation of this compound's mechanism of action relies on several key experimental protocols.

1. Fungicide Sensitivity Leaf Disc Assay (adapted from[7])

-

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound on Erysiphe necator.

-

Protocol:

-

Grapevine leaves are collected and surface-sterilized.

-

Leaf discs (e.g., 15 mm diameter) are punched and placed, adaxial side up, on water agar (B569324) plates.

-

A range of this compound concentrations are prepared in a solvent (e.g., acetone) and water solution. A solvent-only solution serves as a control.

-

Each leaf disc is treated with a specific concentration of the fungicide solution and allowed to dry.

-

A conidial suspension of E. necator is prepared in distilled water and its concentration is determined using a hemocytometer.

-

The leaf discs are inoculated with the conidial suspension.

-

Plates are incubated under controlled conditions (e.g., 22°C, 16-hour photoperiod) for 7-10 days to allow for fungal growth.

-

Disease severity is assessed by estimating the percentage of the leaf disc area covered by mycelium.

-

The EC₅₀ value is calculated by regression analysis of the log-transformed fungicide concentration versus the probit-transformed percentage of disease inhibition.

-

2. Scanning Electron Microscopy (SEM) of Appressorial Development (adapted from[5])

-

Objective: To visualize the morphological effects of this compound on the early development of powdery mildew conidia.

-

Protocol:

-

Barley leaf segments are treated with a sub-lethal concentration of this compound or a control solution.

-

The leaf segments are inoculated with fresh B. graminis f. sp. hordei conidia.

-

Samples are collected at various time points post-inoculation (e.g., 6, 12, 24 hours) to capture different developmental stages.

-

The leaf segments are fixed in a solution such as 2.5% glutaraldehyde (B144438) in a phosphate (B84403) buffer.

-

Samples are dehydrated through a graded ethanol (B145695) series (e.g., 30%, 50%, 70%, 90%, 100% ethanol).

-

The samples undergo critical-point drying using liquid CO₂ to preserve their structure.

-

The dried samples are mounted on stubs and sputter-coated with a conductive material like gold or palladium.

-

The specimens are then observed and imaged using a scanning electron microscope to assess conidial germination and appressorium morphology.

-

3. Host Gene Expression Analysis via DNA Microarray (adapted from[3])

-

Objective: To identify host plant genes that are differentially expressed in response to this compound treatment and/or pathogen challenge.

-

Protocol:

-

Arabidopsis thaliana plants are divided into four treatment groups: (1) Mock control, (2) this compound-alone, (3) Powdery mildew-alone, and (4) this compound + Powdery mildew.

-

This compound is applied as a soil drench or foliar spray prior to inoculation.

-

Plants are inoculated with Erysiphe cichoracearum conidia.

-

Leaf tissue is harvested at a specific time point (e.g., 48 hours) post-inoculation and immediately frozen in liquid nitrogen.

-

Total RNA is extracted from the tissue using a commercial kit or Trizol-based method.

-

The quality and quantity of RNA are assessed using a spectrophotometer and gel electrophoresis.

-

The RNA is converted to labeled cRNA or cDNA.

-

The labeled sample is hybridized to a whole-genome microarray chip (e.g., Agilent Arabidopsis oligo array).

-

Following hybridization and washing, the array is scanned to measure the fluorescence intensity for each probe.

-

The raw data is normalized, and statistical analysis is performed to identify genes with significant changes in expression levels between the different treatment groups.

-

Conclusion

The mechanism of action of this compound against powdery mildew is a sophisticated, two-tiered strategy. It directly targets the pathogen by disrupting the critical signal transduction events required for appressorium formation, thereby preventing host invasion. Concurrently, it activates a broad spectrum of the host's own defense pathways, creating an inhospitable environment for the pathogen and establishing a more robust and durable form of protection. This dual functionality not only ensures high efficacy but also suggests a complex interaction with both pathogen and host biology, marking this compound as a novel tool in the ongoing effort to manage powdery mildew diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound (Ref: DPX KQ926) [sitem.herts.ac.uk]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Grapevine Powdery Mildew: Fungicides for Its Management and Advances in Molecular Detection of Markers Associated with Resistance [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. apvma.gov.au [apvma.gov.au]

- 7. Baseline sensitivity to this compound in Blumeria graminis f. sp. tritici and Erysiphe necator and cross-resistance with other fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 6-iodo-2-propoxy-3-propylquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 6-iodo-2-propoxy-3-propylquinazolin-4(3H)-one, a quinazolinone derivative also known as the fungicide Proquinazid. This document details the multi-step synthesis, including experimental protocols for key transformations and a summary of the necessary reagents and intermediates.

Introduction

6-iodo-2-propoxy-3-propylquinazolin-4(3H)-one is a potent agrochemical fungicide used to control powdery mildew. Its synthesis involves a multi-step process commencing from readily available starting materials. The core of the synthesis lies in the construction of the quinazolinone ring system, followed by functionalization at the 2- and 6-positions. This guide will delineate a plausible and documented synthetic route, providing detailed experimental procedures for each critical step.

Overall Synthesis Pathway

The synthesis of 6-iodo-2-propoxy-3-propylquinazolin-4(3H)-one can be achieved through a four-step process starting from anthranilic acid. The key intermediates in this pathway are 5-iodoanthranilic acid, 2,3-dihydro-6-iodo-3-propyl-2-thioxo-4(1H)-quinazolinone, and 2-chloro-6-iodo-3-propyl-4(3H)-quinazolinone.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Iodoanthranilic Acid

The initial step involves the electrophilic iodination of anthranilic acid to introduce the iodine atom at the 5-position of the aromatic ring.

Reaction:

Anthranilic Acid + I₂/H₂O₂ → 5-Iodoanthranilic Acid

Experimental Protocol:

Step 2: Synthesis of 2,3-Dihydro-6-iodo-3-propyl-2-thioxo-4(1H)-quinazolinone

This step involves the construction of the quinazolinone ring system through the reaction of 5-iodoanthranilic acid with propyl isothiocyanate.

Reaction:

5-Iodoanthranilic Acid + Propyl Isothiocyanate → 2,3-Dihydro-6-iodo-3-propyl-2-thioxo-4(1H)-quinazolinone

Experimental Protocol:

A patent describes the preparation of this intermediate. The reaction is carried out by combining a base, propyl isothiocyanate, and 5-iodoanthranilic acid in a suitable solvent and heating the mixture. The isothiocyanate can be prepared in situ from propyl amine, carbon disulfide, and a metal hydroxide (B78521).[2]

Step 3: Conversion of 2,3-Dihydro-6-iodo-3-propyl-2-thioxo-4(1H)-quinazolinone to 2-Chloro-6-iodo-3-propyl-4(3H)-quinazolinone

The 2-thioxo group is converted to a 2-chloro group, which is a better leaving group for the subsequent nucleophilic substitution.

Reaction:

2,3-Dihydro-6-iodo-3-propyl-2-thioxo-4(1H)-quinazolinone + Phosgene (B1210022) → 2-Chloro-6-iodo-3-propyl-4(3H)-quinazolinone

Experimental Protocol:

According to a patent, 2,3-dihydro-6-iodo-3-propyl-2-thioxo-4(1H)-quinazolinone is crushed in xylene and heated. Phosgene is then added, and the heating is continued until the starting material is consumed, as monitored by thin-layer chromatography. The excess phosgene is removed by co-distillation with xylene. The resulting solution of the product is used directly in the next step.[2]

Step 4: Synthesis of 6-iodo-2-propoxy-3-propylquinazolin-4(3H)-one

The final step is a nucleophilic substitution reaction where the 2-chloro group is displaced by a propoxy group.

Reaction:

2-Chloro-6-iodo-3-propyl-4(3H)-quinazolinone + Sodium Propoxide → 6-Iodo-2-propoxy-3-propylquinazolin-4(3H)-one

Experimental Protocol:

A solution of sodium propoxide in n-propanol is prepared by reacting sodium hydroxide with n-propanol at reflux. This solution is cooled and then added dropwise to the solution of 2-chloro-6-iodo-3-n-propyl-4(3H)-quinazolinone from the previous step, maintaining the temperature at or below 0°C. After the addition is complete, the mixture is stirred at 0°C for an additional period. The reaction mixture is then worked up by adding water and separating the organic phase, which is then washed with water.[2]

Data Presentation

While specific quantitative data for each step of this exact synthesis is not comprehensively available in a single source, the following table summarizes the key transformations and reagents involved.

| Step | Starting Material | Reagents | Product |

| 1 | Anthranilic Acid | I₂, H₂O₂ | 5-Iodoanthranilic Acid |

| 2 | 5-Iodoanthranilic Acid | Propyl Isothiocyanate, Base | 2,3-Dihydro-6-iodo-3-propyl-2-thioxo-4(1H)-quinazolinone |

| 3 | 2,3-Dihydro-6-iodo-3-propyl-2-thioxo-4(1H)-quinazolinone | Phosgene, Xylene | 2-Chloro-6-iodo-3-propyl-4(3H)-quinazolinone |

| 4 | 2-Chloro-6-iodo-3-propyl-4(3H)-quinazolinone | Sodium Propoxide, n-Propanol | 6-Iodo-2-propoxy-3-propylquinazolin-4(3H)-one |

Logical Relationships in the Synthesis

The synthesis follows a logical progression of functional group transformations and ring construction. The workflow can be visualized as a linear sequence of reactions, each building upon the previous one to achieve the final target molecule.

Conclusion

The synthesis of 6-iodo-2-propoxy-3-propylquinazolin-4(3H)-one is a well-defined process involving the sequential formation and functionalization of a quinazolinone scaffold. This guide provides a detailed overview of the synthetic pathway and the experimental protocols for its key steps, based on available literature. This information should serve as a valuable resource for researchers and professionals in the fields of agrochemical synthesis and drug development. Further optimization of reaction conditions and detailed analytical characterization at each step would be necessary for process scale-up and regulatory purposes.

References

Chemical and physical properties of Proquinazid

An In-depth Technical Guide to the Chemical and Physical Properties of Proquinazid

This compound is a fungicide belonging to the quinazolinone chemical class, developed for the control of powdery mildew in various crops, including cereals and grapes.[1][2] It operates primarily as a protectant treatment, distinguished by its novel mode of action that inhibits the early stages of fungal development.[3] This document provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and its biochemical mode of action.

Chemical and Physical Properties

This compound is a white crystalline solid in its pure form.[2][3] Its identity and core physicochemical properties are summarized in the tables below, providing essential data for researchers and scientists.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 6-iodo-2-propoxy-3-propylquinazolin-4(3H)-one[1][4] |

| CAS Number | 189278-12-4[1][4][5] |

| Molecular Formula | C₁₄H₁₇IN₂O₂[1][2][3] |

| Molecular Weight | 372.20 g/mol [1] |

| Chemical Family | Quinazolinone[2][3] |

| Canonical SMILES | CCCN1C(=O)C2=C(C=CC(=C2)I)N=C1OCCC[1][6] |

| InChI Key | FLVBXVXXXMLMOX-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Conditions |

| Physical State | White crystalline solid (pure); Brown, wax-like solid (technical)[3] | --- |

| Melting Point | 61.5 – 62.0 °C[3][6] | --- |

| Boiling Point | Decomposes before boiling[6] | --- |

| Density | 1.57 ± 0.043 g/cm³[3][6] | --- |

| Water Solubility | 0.93 µg/mL (0.93 mg/L)[3][6] | 25°C, pH 7 |

| Vapor Pressure | 9 x 10⁻⁵ Pa (7 x 10⁻⁷ mm Hg)[2][3] | 25°C |

| Octanol/Water Partition Coefficient (Log Kₒw) | 5.5 ± 0.09[2][3] | 25°C |

| Henry's Law Constant | 3 x 10⁻² Pa·m³/mol[3] | 25°C |

| Dissociation Constant (pKa) | Does not dissociate[3] | pH 2.4 - 11.6 |

Table 3: Solubility of this compound in Organic Solvents

| Solvent | Solubility (g/L) | Conditions |

| Acetone | >250[3][6] | 25°C |

| Dichloromethane (B109758) | >250[3][6] | 25°C |

| Ethyl Acetate (B1210297) | >250[3][6] | 25°C |

| n-Hexane | >250[3] | 25°C |

| 1-Octanol | >250[3] | 25°C |

| o-Xylene | >250[3] | 25°C |

| Acetonitrile (B52724) | 154 ± 2.1[3] | 25°C |

| Methanol | 136 ± 1.4[3][6] | 25°C |

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. This section outlines the protocols for the synthesis and analytical determination of this compound.

Commercial Synthesis Protocol

This compound is produced via a multi-step chemical synthesis.[6] The process involves the formation of a quinazolinone core followed by specific substitutions to yield the final active ingredient.

The general workflow for the synthesis is as follows:

-

Condensation: 2-amino-4,6-dichlorobenzoic acid undergoes condensation with 3-iodobenzoyl chloride. This reaction is conducted in the presence of triethylamine (B128534) in a dichloromethane solvent to form an amide intermediate.[6]

-

Cyclization: The intermediate is cyclized to create the quinazolinone core structure. This is achieved using ammonium (B1175870) acetate under reflux in acetic acid.[6]

-

Iodination: Selective iodination at the 6-position of the quinazolinone core is performed using N-iodosuccinimide in a dimethylformamide (DMF) solvent.[6]

-

Coupling: Finally, a palladium-catalyzed Sonogashira coupling reaction is used to replace the iodo group with 1-propyne, yielding the this compound molecule.[6]

Residue Analysis Protocol (QuEChERS Method)

Analytical methods are essential for determining residue levels in environmental and agricultural samples. A common method for analyzing this compound in produce like strawberries is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol followed by chromatographic analysis.[7]

-

Sample Homogenization: A representative sample (e.g., 10 g of fruit) is homogenized.[8]

-

Extraction: The homogenized sample is placed in a centrifuge tube. Acetonitrile (e.g., 10 mL) is added, along with salts such as magnesium sulfate (B86663) and sodium chloride, to induce liquid-phase separation. The tube is vortexed vigorously.[8]

-

Centrifugation: The sample is centrifuged to separate the acetonitrile layer (containing the pesticides) from the solid and aqueous phases.[8]

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a microcentrifuge tube containing a mixture of sorbents like Primary Secondary Amine (PSA) to remove organic acids and Graphitized Carbon Black (GCB) to remove pigments, along with magnesium sulfate to remove excess water.[8] The tube is vortexed and then centrifuged.

-

Analysis: The final, cleaned extract is transferred to a vial for analysis by Gas Chromatography (GC) or Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS/MS) for sensitive and selective quantification.[3][9]

Mode of Action and Signaling Pathways

This compound's fungicidal activity stems from its ability to disrupt key processes in the life cycle of powdery mildew fungi.[3] Its unique mode of action makes it a valuable tool for resistance management.

Primary Mode of Action

The primary mode of action for this compound is the inhibition of spore germination and the formation of appressoria—specialized infection structures that fungi use to penetrate host plant tissues.[3][10][11] By blocking appressorial development, this compound effectively prevents the pathogen from establishing an infection.[3][11] This action is primarily preventative, with no significant curative activity against existing infections.[3][11] The Fungicide Resistance Action Committee (FRAC) classifies this compound in Group 13, targeting signal transduction, though the precise molecular target within the signaling pathway remains to be fully elucidated.[12]

Secondary and General Fungal Stress Pathways

In addition to its primary mechanism, a possible secondary mode of action for this compound involves the stimulation of the host plant's own defense genes.[10]

Furthermore, many fungicides, despite having different primary targets, can induce a common downstream cellular death pathway in fungi. Research in yeast models suggests that the cellular stress caused by a fungicide's primary action can be sensed by the RAS/PKA signaling pathway.[13] This cascade activation leads to increased mitochondrial activity and the production of reactive oxygen species (ROS), which cause widespread oxidative damage to DNA and other critical cellular components, ultimately leading to cell death.[13]

References

- 1. This compound | C14H17IN2O2 | CID 11057771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [nl.wikipedia.org]

- 3. apvma.gov.au [apvma.gov.au]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. CAS 189278-12-4: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound (Ref: DPX KQ926) [sitem.herts.ac.uk]

- 7. Rapid immunochemical methods for the analysis of this compound in strawberry QuEChERS extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. 丙氧喹啉 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 10. adipogen.com [adipogen.com]

- 11. researchgate.net [researchgate.net]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. Fungicidal Drugs Induce a Common Oxidative Damage Cellular Death Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Proquinazid: A Technical Guide to a Quinazolinone Fungicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proquinazid is a potent, preventative quinazolinone fungicide highly effective against a range of powdery mildew species.[1] Developed by DuPont, it represents a distinct class of fungicides (FRAC Group 13) that functions by disrupting the early stages of fungal development, specifically spore germination and the formation of the appressorium—a critical structure for host penetration.[2] This document provides an in-depth technical overview of this compound, detailing its chemical properties, dual modes of action, relevant experimental protocols, and a summary of its biological efficacy.

Chemical and Physical Properties

This compound is an organoiodine compound belonging to the quinazolinone class of chemicals.[3] Its key physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 6-iodo-2-propoxy-3-propylquinazolin-4(3H)-one | [4] |

| CAS Number | 189278-12-4 | [4] |

| Molecular Formula | C₁₄H₁₇IN₂O₂ | [3] |

| Molecular Weight | 372.20 g/mol | [3] |

| Physical State | White crystalline powder | |

| Melting Point | 62 °C | |

| Vapour Pressure (25°C) | 9 x 10⁻⁵ Pascals (7 x 10⁻⁷ mm Hg) | [2] |

| Solubility in Water | 0.93 - 0.97 ppm (mg/L) | [2] |

| Log Kow (Octanol/Water) | 5.5 ± 0.09 | [2] |

| Dissociation Constant (pKa) | Does not dissociate between pH 2.4 to 11.6 | [2] |

| Hydrolysis Stability | Stable at pH 4, 7, and 9 | [2] |

Mechanism of Action

This compound exhibits a dual mechanism of action, directly inhibiting fungal pathogenesis and indirectly by stimulating the host plant's own defense systems.

Primary Action: Disruption of Fungal Signal Transduction

As a member of FRAC Group 13, this compound's primary mode of action is the interference with fungal signal transduction pathways. While the precise molecular target is not yet fully elucidated, it is understood to disrupt the signaling cascade essential for the early stages of infection.[5] This disruption prevents two key developmental processes in powdery mildew fungi:

-

Spore Germination: At higher concentrations, this compound can directly inhibit the germination of fungal spores.

-

Appressorium Formation: At lower, yet still effective, concentrations, it prevents the formation of the appressorium, a specialized infection structure that generates turgor pressure to breach the host plant's cuticle.[2][5][6]

By blocking these initial steps, this compound acts as a potent protectant fungicide, preventing the pathogen from establishing an infection.[1][2] It has limited to no curative activity against established infections.[1][2]

Secondary Action: Induction of Host Plant Defense

Beyond its direct fungicidal activity, this compound has been shown to activate the host plant's innate immune system. Studies in Arabidopsis thaliana demonstrate that this compound treatment strongly induces the expression of a suite of host defense genes. These genes are involved in several key defense pathways:

-

Systemic Acquired Resistance (SAR): A long-lasting, broad-spectrum resistance.

-

Phenylpropanoid Pathway: Responsible for producing antimicrobial compounds and reinforcing cell walls (e.g., lignin (B12514952) biosynthesis).

-

Ethylene (ET) Response Pathway: A critical signaling pathway in plant immunity.

-

Reactive Oxygen Species (ROS) Production: ROS act as signaling molecules and can be directly toxic to pathogens.

This induction of host defenses suggests a novel, combined mechanism of protection, where this compound not only weakens the pathogen but also strengthens the host's ability to resist infection.

Biological Efficacy & Sensitivity

This compound demonstrates high intrinsic activity against powdery mildew pathogens, particularly Blumeria graminis on cereals and Erysiphe necator on grapevines.

Efficacy Data

Field trials have consistently shown that this compound provides outstanding control of powdery mildew at very low application rates.[1] Its performance often exceeds that of other commercial protectant fungicides.[1] One study on winter wheat identified this compound as among the most effective single-component fungicides, with an efficacy of 69.9–79.3%.[7]

| Pathogen | Host | Observation | Reference(s) |

| Blumeria graminis | Wheat | Among the highest efficacy (69.9–79.3%) of single-component fungicides against powdery mildew. | [7] |

| Erysiphe necator | Grapes | Provides significant protective potential, though may be less effective as a curative treatment. | [8] |

| Powdery Mildew (General) | Various | Consistently outstanding control in field tests at very low application rates.[1] | [1] |

Baseline Sensitivity (EC₅₀)

The effective concentration required to inhibit 50% of fungal growth (EC₅₀) is a key measure of a fungicide's potency. This compound exhibits very low EC₅₀ values against target pathogens.

| Fungal Species | Host | EC₅₀ Range (mg/L or ppm) | Reference(s) |

| Blumeria graminis f. sp. tritici | Wheat | 0.000078 - 0.02 | [9] |

| Erysiphe necator | Grapevine | 0.001 - 0.3 | [9] |

Note: A positive cross-resistance relationship has been observed between this compound and quinoxyfen, another Group 13 fungicide, particularly in E. necator populations.[9]

Toxicological Profile

This compound exhibits low acute toxicity to mammals via oral, dermal, and inhalation routes.

| Parameter | Value | Species | Reference(s) |

| Acute Oral LD₅₀ (female) | 4846 mg/kg bw | Rat | [2] |

| Acute Oral LD₅₀ (male) | >5000 mg/kg bw | Rat | [2] |

| Acute Dermal LD₅₀ | >5000 mg/kg bw | Rat | [2] |

| Acute Inhalation LC₅₀ (4-h) | >5200 mg/m³ | Rat | [2] |

| Skin Irritation | Slight irritant | Rabbit | [2] |

| Eye Irritation | Slight irritant | Rabbit | [2] |

| Skin Sensitization | Not a sensitiser | Guinea Pig | [2] |

| Acceptable Daily Intake (ADI) | 0.01 mg/kg bw/day | - | [10] |

| Acceptable Operator Exposure (AOEL) | 0.02 mg/kg bw/day | - | [10] |

| Acute Reference Dose (ARfD) | 0.2 mg/kg bw | - | [10] |

In repeat-dose studies, the primary target organs in rodents were the liver and thyroid.[2] this compound is not considered mutagenic, genotoxic, or teratogenic.[2][10]

Experimental Protocols

Protocol: Fungicide Sensitivity Testing (Leaf Disc Bioassay)

This protocol is used to determine the sensitivity of a powdery mildew isolate to this compound by calculating the EC₅₀ value.

Methodology:

-

Fungicide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) and create a serial dilution in water to achieve the desired test concentrations. Include a water-only control.

-

Plant Material: Grow susceptible host plants (e.g., wheat cv. 'Nugaines' or grape cv. 'Carignane') to the cotyledon or first-leaf stage.

-

Treatment: Spray detached leaves or whole seedlings with the fungicide dilutions until runoff and allow them to dry.

-

Disc Preparation: Use a sterile cork borer (approx. 1-1.5 cm diameter) to cut discs from the treated leaves.

-

Plating: Place the leaf discs with the upper (adaxial) surface facing up onto a water agar (1-2%) medium in petri dishes.

-

Inoculation: Using a fine brush, transfer fresh conidia from a pure, actively growing culture of the target powdery mildew isolate onto the center of each leaf disc.

-

Incubation: Seal the plates and incubate in a controlled environment (e.g., 20-22°C with a 12-hour photoperiod) for 10 to 14 days.

-

Assessment: After incubation, use a dissecting microscope to assess the percentage of the leaf disc surface covered by fungal mycelium and sporulation for each disc.

-

Data Analysis: Calculate the mean disease severity for each concentration. Use probit or log-logistic regression analysis to determine the EC₅₀ value, which is the concentration of this compound that inhibits fungal growth by 50% relative to the untreated control.

Protocol: Analysis of Host Defense Gene Induction

This protocol outlines a method to quantify changes in plant gene expression following this compound treatment using quantitative real-time PCR (qRT-PCR).

Methodology:

-

Plant Growth: Grow Arabidopsis thaliana plants in a controlled environment chamber with a defined light/dark cycle (e.g., 16h light/8h dark) and temperature (e.g., 22°C).

-

Treatment Groups: Establish four treatment groups: (1) Untreated, Un-inoculated; (2) this compound-treated, Un-inoculated; (3) Untreated, Inoculated; (4) this compound-treated, Inoculated. Apply this compound via foliar spray.

-

Inoculation: 24 hours after fungicide application, inoculate the relevant groups with powdery mildew spores (Erysiphe cichoracearum for Arabidopsis) by gently dusting spores from infected source plants.

-

Sampling: Harvest whole plants at various time points post-inoculation (e.g., 1, 6, 12, 24, 48 hours). Immediately flash-freeze samples in liquid nitrogen and store at -80°C.

-

RNA Extraction and cDNA Synthesis: Extract total RNA from the plant tissue using a standard protocol (e.g., RNeasy Plant Mini Kit, Qiagen). Assess RNA quality and quantity. Synthesize first-strand cDNA from a standardized amount of RNA using a reverse transcription kit.

-

Quantitative RT-PCR: Perform qRT-PCR using a real-time PCR system. Use SYBR Green master mix with specific primers for target defense genes (e.g., PR-1 for SAR, PAL1 for phenylpropanoid pathway) and a stably expressed reference gene (e.g., Actin or Ubiquitin).

-

Data Analysis: Determine the cycle threshold (Ct) for each gene. Normalize the Ct value of the target gene to the reference gene (ΔCt). Calculate the relative fold change in gene expression compared to the control group using the 2-ΔΔCt method.

Conclusion

This compound is a highly effective, specialized fungicide for the preventative control of powdery mildew. Its primary mechanism of disrupting fungal signal transduction to inhibit germination and appressorium formation is complemented by a secondary action of inducing host plant defense responses. This dual activity, combined with its high potency at low application rates, makes it a valuable tool in integrated pest management programs. For drug development professionals, the quinazolinone scaffold and its unique biological activity present an interesting chemical space for the exploration of novel antifungal agents. Future research should focus on the precise elucidation of its molecular target within the fungal signaling cascade and further exploring the synergy between its direct and indirect modes of action.

References

- 1. researchgate.net [researchgate.net]

- 2. apvma.gov.au [apvma.gov.au]

- 3. This compound | C14H17IN2O2 | CID 11057771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. forum.vinograd.info [forum.vinograd.info]

- 6. forum.vinograd.info [forum.vinograd.info]

- 7. researchgate.net [researchgate.net]

- 8. joasdjournal.org [joasdjournal.org]

- 9. Baseline sensitivity to this compound in Blumeria graminis f. sp. tritici and Erysiphe necator and cross-resistance with other fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. vkm.no [vkm.no]

Proquinazid's In-Depth Mechanism: A Technical Guide to the Inhibition of Fungal Spore Germination

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proquinazid, a quinazolinone-based fungicide, serves as a potent preventative agent against a wide array of powdery mildew species. Its efficacy lies in its ability to disrupt the initial stages of fungal pathogenesis, primarily through the inhibition of spore germination and the subsequent formation of the appressorium, a crucial structure for host penetration. At elevated concentrations, this compound directly halts the germination of spores. Conversely, at lower, sub-lethal concentrations, it does not prevent germination outright but rather interferes with the intricate signaling pathways that govern the development of a functional appressorium. While the precise molecular target of this compound remains to be definitively elucidated, current research strongly suggests that its mode of action involves the disruption of signal transduction cascades within the fungal pathogen. Furthermore, evidence points to a dual-action mechanism, whereby this compound not only directly impacts the fungus but also stimulates host plant defense responses, creating a multifaceted barrier to infection. This technical guide provides a comprehensive overview of the mode of action of this compound, with a focus on its inhibitory effects on spore germination, supported by quantitative data, detailed experimental methodologies, and visual representations of the implicated biological pathways.

Introduction

This compound is a protectant fungicide with localized systemic and vapor phase activity, belonging to the quinazolinone chemical class (FRAC Group 13).[1][2] Its primary application is the preventative control of powdery mildew on various crops. The fungicide's mode of action is centered on the early phases of fungal development, specifically targeting spore germination and appressorium formation.[1][2][3][4] This targeted action prevents the pathogen from establishing a successful infection, thereby protecting the host plant.

Data Presentation: Quantitative Inhibition of Fungal Spore Germination

This compound has demonstrated high intrinsic activity against various powdery mildew fungi. The following table summarizes the effective concentration (EC₅₀) values, which represent the concentration of this compound required to inhibit 50% of the fungal population's activity, for two significant pathogenic species.

| Fungal Species | This compound EC₅₀ (mg L⁻¹) | Reference |

| Blumeria graminis f. sp. tritici | 0.000078 - 0.02 | [5] |

| Erysiphe necator | 0.001 - 0.3 | [5] |

Mode of Action: Interference with Signal Transduction

The precise biochemical target of this compound is not yet fully understood. However, a substantial body of evidence indicates that it interferes with signal transduction pathways essential for the proper differentiation of germinating spores into functional appressoria.[3][4] This disruption of signaling is a key aspect of its fungicidal activity.

Dual Concentration-Dependent Effects

This compound exhibits a distinct concentration-dependent dual effect on fungal spores:

-

High Concentrations: Directly inhibit spore germination, preventing the initiation of the infection process.[2]

-

Low Concentrations: Allow spores to germinate but disrupt the subsequent formation of the appressorium, rendering the fungus incapable of penetrating the host tissue.[2]

Disruption of Host Signal Perception

Studies suggest that this compound interferes with the fungal pathogen's ability to perceive and respond to host-derived signals that are critical for guiding the development of the appressorium.[3][4] This interference leads to malformed or non-functional appressoria.

Comparison with Quinoxyfen (B1680402)

This compound and quinoxyfen are both classified in FRAC Group 13 and are known to interfere with fungal signal transduction.[6] However, research indicates that they may have different molecular targets, as evidenced by distinct effects on appressorial differentiation.[3][7] This suggests a nuanced difference in their modes of action despite their similar classification.

Induction of Host Defense Mechanisms

Beyond its direct effects on the fungal pathogen, this compound has been shown to induce the expression of host defense genes in the model plant Arabidopsis thaliana.[2][4] This stimulation of the plant's innate immune system contributes to the overall protective effect of the fungicide. This compound treatment has been observed to upregulate genes associated with:

-

Ethylene-mediated response pathways

-

Phytoalexin biosynthesis

-

Cell wall strengthening

-

Reactive oxygen species (ROS) production

-

Pathogenesis-related (PR) genes

This dual mode of action, combining direct fungitoxicity with the enhancement of host resistance, makes this compound a particularly effective disease management tool.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mode of action of this compound.

Spore Germination Inhibition Assay

This assay is used to determine the direct inhibitory effect of this compound on fungal spore germination.

Materials:

-

Fungal spores (e.g., Erysiphe necator)

-

This compound stock solution

-

Sterile distilled water

-

Microscope slides with cavities

-

Humid chamber (e.g., Petri dish with moist filter paper)

-

Microscope

Procedure:

-

Prepare a suspension of fungal spores in sterile distilled water.

-

Prepare serial dilutions of this compound from the stock solution to achieve a range of desired concentrations.

-

In the cavities of the microscope slides, mix a small volume of the spore suspension with an equal volume of each this compound dilution. A control with sterile water instead of the fungicide should be included.

-

Place the slides in a humid chamber to maintain high humidity.

-

Incubate at a temperature optimal for the specific fungal species (e.g., 25°C) for a predetermined period (e.g., 24 hours).

-

After incubation, observe the spores under a microscope.

-

Count the number of germinated and non-germinated spores for each treatment and the control. A spore is considered germinated if the germ tube is at least half the length of the spore.

-

Calculate the percentage of spore germination inhibition for each this compound concentration relative to the control.

Appressorium Formation Assay

This assay assesses the effect of this compound on the formation of appressoria from germinated spores.

Materials:

-

Fungal spores

-

This compound stock solution

-

Sterile distilled water

-

Hydrophobic surfaces (e.g., plastic coverslips or detached plant leaves)

-

Humid chamber

-

Microscope

Procedure:

-

Prepare a spore suspension and serial dilutions of this compound as described in the spore germination assay.

-

Inoculate the hydrophobic surfaces with a mixture of the spore suspension and the various this compound concentrations.

-

Place the inoculated surfaces in a humid chamber.

-

Incubate under conditions conducive to appressorium formation for the specific fungus.

-

After incubation, observe the germlings under a microscope.

-

Assess the morphology and number of appressoria formed in each treatment compared to the control. Note any abnormalities in appressorium development, such as deformed shapes or lack of differentiation.

-

Quantify the percentage of germlings that successfully form appressoria in each treatment.

Visualizations of Pathways and Workflows

Signaling Pathway for Appressorium Formation

Caption: Hypothetical signaling pathway for appressorium formation and the putative targets of this compound.

Experimental Workflow for Fungicide Efficacy Testing

References

- 1. apvma.gov.au [apvma.gov.au]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Fungicide Resistance in Powdery Mildew Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Baseline sensitivity to this compound in Blumeria graminis f. sp. tritici and Erysiphe necator and cross-resistance with other fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

Proquinazid's Fungal Target: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proquinazid is a quinazolinone fungicide highly effective against powdery mildew species. Its primary mode of action in fungi is the inhibition of spore germination and the subsequent formation of the appressorium, a critical structure for host penetration. While the precise biochemical target remains to be definitively elucidated, evidence points towards the disruption of a signal transduction pathway. This guide provides a comprehensive overview of the current understanding of this compound's biochemical target site in fungi, supported by quantitative data, detailed experimental protocols, and pathway visualizations. A secondary mode of action, the induction of host plant defense mechanisms, is also explored.

Fungal Mode of Action: Interference with Signal Transduction

This compound is classified under the Fungicide Resistance Action Committee (FRAC) Group 13, designated as having a mode of action related to signal transduction, though the specific mechanism is listed as unknown.[1][2] The primary fungicidal effect is observed during the early stages of fungal development, specifically preventing spore germination and appressorium formation.[3] This preventative action suggests an interference with the signaling cues necessary for the fungus to recognize the host surface and initiate infection processes.

Studies on Blumeria graminis f. sp. hordei have confirmed that this compound perturbs appressorial differentiation. While its chemical cousin, quinoxyfen (B1680402) (also a FRAC Group 13 fungicide), is thought to interfere with G-protein signaling, this compound appears to have a distinct, though related, mechanism. Research has shown that the expression of a Ras-type GTPase activating gene, which is implicated in quinoxyfen resistance, is affected differently by this compound treatment at critical time points for conidial morphogenesis. This indicates that while both compounds disrupt signaling pathways crucial for appressorium formation, their precise molecular targets likely differ.

Proposed Fungal Signaling Pathway Disruption

Based on the available evidence, a proposed, albeit speculative, signaling pathway for this compound's action in fungi leading to the inhibition of appressorium formation is presented below. This model is inferred from the observed biological effects and the known signaling components involved in fungal pathogenesis.

Caption: Proposed mechanism of this compound action in fungi.

Quantitative Data

The efficacy of this compound has been quantified against key powdery mildew pathogens. The following tables summarize the reported EC50 values.

Table 1: this compound EC50 Values against Blumeria graminis f. sp. tritici

| Isolate Type | EC50 Range (mg/L) | Reference |

| Sensitive | 0.000078 - 0.02 | [4] |

Table 2: this compound EC50 Values against Erysiphe necator

| Isolate Type | EC50 Range (mg/L) | Reference |

| Field Isolates | 0.001 - 0.3 | [4] |

A positive correlation has been observed between the sensitivities to this compound and quinoxyfen in both B. graminis f. sp. tritici (r = 0.617) and E. necator (r = 0.874), suggesting a potential for cross-resistance.[4]

Secondary Mode of Action: Induction of Host Defense

In addition to its direct effects on fungi, this compound has been shown to induce host defense responses in plants, contributing to its overall efficacy. Studies in Arabidopsis thaliana have demonstrated that this compound treatment stimulates the expression of genes associated with classic resistance mechanisms.

Host Defense Induction Pathway

The application of this compound triggers a signaling cascade within the host plant, leading to the activation of multiple defense pathways. Notably, this response is independent of the salicylic (B10762653) acid (SA) and jasmonic acid (JA) pathways.

Caption: this compound-induced host defense signaling pathway in plants.

Experimental Protocols

Detailed experimental protocols for studying the mode of action of this compound are not extensively published. However, based on the cited literature, the following methodologies are employed.

Determination of EC50 Values using a Leaf Disk Assay

This method is used to determine the concentration of a fungicide that inhibits 50% of fungal growth.

-

Host Plant Preparation: Wheat or grapevine leaf disks are prepared from young, healthy plants.

-

Fungicide Application: A range of this compound concentrations are prepared in a suitable solvent and applied to the leaf disks. Control disks are treated with the solvent only.

-

Inoculation: The leaf disks are inoculated with a suspension of fungal spores (e.g., B. graminis f. sp. tritici or E. necator).

-

Incubation: The inoculated disks are incubated under controlled conditions (temperature, light, humidity) to allow for fungal growth.

-

Assessment: After a set incubation period, the percentage of the leaf disk area covered by fungal growth (e.g., mycelium and spores) is visually assessed or quantified using image analysis software.

-

Data Analysis: The EC50 value is calculated by plotting the percentage of growth inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.

Analysis of Appressorium Formation

Scanning Electron Microscopy (SEM) is a key technique to visualize the effect of this compound on fungal morphology.

-

Sample Preparation: Leaf surfaces inoculated with fungal spores and treated with this compound are fixed, dehydrated, and critical-point dried.

-

Coating: The samples are coated with a thin layer of a conductive material (e.g., gold-palladium).

-

Imaging: The samples are observed under a scanning electron microscope to examine the morphology of germinating spores and the presence or absence of appressoria.

Gene Expression Analysis in Host Plants

Quantitative Reverse Transcription PCR (qRT-PCR) is used to measure changes in the expression of host defense genes.

-

Treatment and Sampling: Host plants are treated with this compound and subsequently inoculated with the fungal pathogen. Leaf samples are collected at various time points post-inoculation.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the leaf samples, and its quality and quantity are assessed. The RNA is then reverse-transcribed into complementary DNA (cDNA).

-

qPCR: The cDNA is used as a template for quantitative PCR with primers specific to the host defense genes of interest.

-

Data Analysis: The relative expression levels of the target genes are calculated, typically using the 2-ΔΔCt method, with a housekeeping gene for normalization.

Conclusion

The biochemical target site of this compound in fungi is the disruption of a signal transduction pathway essential for spore germination and appressorium formation. While the precise molecular target remains an active area of research, its distinct effects compared to the related fungicide quinoxyfen suggest a unique interaction point. Furthermore, this compound's ability to induce a broad spectrum of host defense responses in plants provides a secondary mechanism of action, contributing to its robust performance in controlling powdery mildew. Future research focusing on identifying the specific fungal protein that this compound interacts with will be crucial for understanding the potential for resistance development and for the design of new fungicides with similar modes of action.

References

Proquinazid's Elicitation of Host Defense Mechanisms: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of proquinazid's role in activating host defense genes in plants, with a specific focus on studies conducted in Arabidopsis thaliana. It details the experimental protocols used to elucidate these mechanisms, presents quantitative data on gene expression, and visualizes the involved signaling pathways.

Introduction

This compound is a quinazolinone-based fungicide highly effective against a range of powdery mildew species.[1] Its mode of action extends beyond direct antifungal activity, which includes the inhibition of spore germination and appressorium formation at high concentrations.[1][2] At lower, agronomically relevant concentrations, this compound primes the plant's innate immune system, activating a suite of defense-related genes. This activity suggests a dual mechanism of plant protection, involving both direct effects on the pathogen and the potentiation of host defense responses.[1]

Studies in the model plant Arabidopsis thaliana have revealed that this compound treatment stimulates the expression of genes associated with classic resistance responses. These include genes involved in ethylene-mediated signaling, phytoalexin biosynthesis, cell wall reinforcement, and the production of pathogenesis-related (PR) proteins.[1] Notably, this compound's defense-inducing activity appears to be independent of the salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling pathways, which are common mediators of systemic acquired resistance (SAR) and induced systemic resistance (ISR), respectively.[1] This unique mode of action distinguishes this compound from other chemical inducers of plant defense and is the central focus of this guide.

Quantitative Data: Gene Expression Analysis

The following tables summarize the upregulation of host defense genes in Arabidopsis thaliana following treatment with this compound and subsequent inoculation with powdery mildew (Erysiphe cichoracearum). Data was generated using Agilent Arabidopsis 3 oligo microarrays.[1]

Table 1: Host Genes Upregulated ≥2-fold at 1 Hour Post-Inoculation in this compound-Treated Plants [1]

| Gene Accession | Fold Change | Description |

| At1g30720.1 | 2.0 | FAD-binding domain-containing protein |

| Other genes from study* | ... | ... |

Table 2: Host Genes Upregulated ≥1.5-fold at 48 Hours Post-Inoculation in this compound-Treated, Inoculated Plants [1]

| Gene Accession | Fold Change | Description |

| Genes from study* | ... | ... |

*Note: The full, exhaustive list of genes from the microarray data is not publicly available. These tables are structured based on the summarized data presented in the source literature.[1]

Experimental Protocols

The following protocols are based on the methodologies described for studying the effect of this compound on gene expression in Arabidopsis thaliana.[1]

Plant Growth and Treatment

-

Plant Material: Arabidopsis thaliana seedlings, accession Col-0/Redei, are used due to their susceptibility to powdery mildew.

-

Growth Conditions: Seedlings are maintained in a controlled environment chamber at 21°C under continuous light (100-130 µEinstein/m²/s).

-

This compound Application: Three-week-old seedlings are sprayed with a 250 mg ai/l solution of this compound (Talius™ 200 g ai/l EC). This concentration corresponds to a field application rate of 50 g ai/ha in a 200 l/ha spray volume.

-

Pathogen Inoculation: Twenty-four hours after fungicide application, plants are inoculated with Erysiphe cichoracearum using dry spores from infected cucumber plants.

-

Experimental Groups:

-

Un-inoculated, untreated control

-

Un-inoculated, this compound-treated

-

Inoculated, untreated

-

Inoculated, this compound-treated

-

-

Sample Collection: Whole plants are harvested at 1, 6, 12, 24, 36, and 48 hours post-inoculation. Each treatment and time point is replicated three times, with five plants per replicate. Harvested plants are immediately frozen in liquid nitrogen and stored at -80°C.

Gene Expression Analysis (Microarray)

-

RNA Extraction: Total RNA is isolated from the ground, frozen plant tissue for each treatment and time point.

-

Microarray Hybridization: Messenger RNA is processed and hybridized to an Agilent 44K Arabidopsis 3 Oligo microarray to determine relative gene expression levels. A reference treatment is used for comparison.

-

Data Analysis:

-

Dye-swap experiments are performed to eliminate potential dye-bias effects.

-

Technical and biological replicates are combined for the final analysis.

-

Quality control and statistical analysis are performed using appropriate data analysis software (e.g., Rosetta's Resolver Database).

-

Visualizations: Signaling Pathways and Workflows

This compound-Induced Defense Signaling Pathway

References

Proquinazid: A Technical Guide to its Discovery, Development, and Mode of Action as a Powdery Mildew Fungicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proquinazid, a quinazolinone-based fungicide developed by DuPont, represents a significant advancement in the control of powdery mildew diseases in various crops, most notably grapes and cereals. Its primary mode of action is the inhibition of spore germination and appressorium formation, thereby preventing the initial stages of fungal infection. This technical guide provides an in-depth overview of the discovery, chemical synthesis, biological activity, and mode of action of this compound. It includes a compilation of quantitative efficacy data, detailed experimental protocols for key assays, and visualizations of the proposed signaling pathways involved in its activity.

Discovery and Development

This compound (DPX-KQ926) was identified and developed by DuPont Crop Protection as a potent and selective fungicide for the control of powdery mildew.[1] It belongs to the quinazolinone class of chemistry and was introduced as a preventative treatment for powdery mildew in cereals and grapevines.[2] The development of this compound was driven by the need for novel modes of action to combat the growing issue of fungicide resistance in key agricultural pathogens. Field trials have consistently demonstrated its outstanding control of powdery mildew at low application rates, with excellent residual activity.[2]

Chemical Synthesis

The chemical synthesis of this compound is a multi-step process. While specific proprietary details of the industrial synthesis are not fully public, the general pathway involves the construction of the core quinazolinone ring system followed by the introduction of the necessary substituents.

A plausible synthetic route can be described as follows:

Caption: A simplified workflow for the chemical synthesis of this compound.

Biological Activity and Spectrum

This compound is a highly effective, narrow-spectrum fungicide with exceptional activity against various species of powdery mildew fungi. Its primary targets are Blumeria graminis f. sp. tritici on wheat and Erysiphe necator on grapes.[3] It acts as a preventative fungicide, meaning it is most effective when applied before the establishment of infection. This compound has no curative properties against existing powdery mildew infections.[4]

Mode of Action

The mode of action of this compound is multifaceted, involving both direct effects on the fungal pathogen and the induction of host plant defense mechanisms.

Direct Fungal Inhibition

The primary mode of action of this compound is the inhibition of the early stages of fungal development. Specifically, it prevents spore germination and the formation of the appressorium, a specialized structure that the fungus uses to penetrate the host plant's cells.[4] By blocking these initial steps, this compound effectively prevents the fungus from establishing an infection.

Caption: this compound inhibits spore germination and appressorium formation.

Induction of Host Defense Responses

In addition to its direct fungicidal activity, this compound has been shown to induce the expression of host defense genes in plants. Studies in Arabidopsis thaliana have demonstrated that this compound treatment leads to the upregulation of genes associated with the ethylene (B1197577) signaling pathway and Systemic Acquired Resistance (SAR). This suggests that this compound primes the plant's own immune system to better defend against pathogen attack.

The ethylene signaling pathway is a crucial component of a plant's response to biotic and abiotic stresses. This compound treatment has been shown to activate this pathway, leading to the expression of defense-related genes.

Caption: this compound's influence on the ethylene signaling pathway.

Systemic Acquired Resistance is a long-lasting, broad-spectrum resistance that is activated throughout the plant following an initial localized infection. This compound appears to trigger a similar systemic defense response, preparing the entire plant to resist subsequent pathogen attacks.

References

Proquinazid: A Technical Overview of its Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a concise summary of the core chemical properties of Proquinazid, a quinazolinone fungicide. The information is presented to be a quick reference for scientific professionals.

Chemical Identity and Properties

This compound is an organic compound used as a fungicide.[1][2] Its chemical structure is characterized by a quinazolin-4-one core substituted with iodo, propoxy, and propyl groups.[1]

A summary of its key chemical identifiers and properties is provided in the table below.

| Identifier | Value | Source |

| Molecular Formula | C₁₄H₁₇IN₂O₂ | [1][2][3][4][5][6][7][8][9] |

| Molecular Weight | 372.20 g/mol | [1][3][7] |

| IUPAC Name | 6-iodo-2-propoxy-3-propylquinazolin-4-one | [1][6][9] |

| CAS Number | 189278-12-4 | [3][6][7] |

Chemical Structure and Information Flow

The following diagram illustrates the relationship between the different chemical identifiers for this compound.

References

- 1. This compound | C14H17IN2O2 | CID 11057771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [nl.wikipedia.org]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. merckindex.rsc.org [merckindex.rsc.org]

- 5. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 6. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 7. This compound | CAS 189278-12-4 | LGC Standards [lgcstandards.com]

- 8. GSRS [precision.fda.gov]

- 9. This compound (Ref: DPX KQ926) [sitem.herts.ac.uk]

Proquinazid's Impact on Fungal Appressorium Formation: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Proquinazid is a potent, preventative quinazolinone fungicide highly effective against a broad range of powdery mildew species.[1][2] Its mode of action is multifaceted, involving both direct inhibition of fungal development and the induction of host plant defense mechanisms.[3] At lower concentrations, this compound does not inhibit spore germination but specifically interferes with the formation of the appressorium, a critical infection structure for many pathogenic fungi.[2][3] This document provides an in-depth examination of this compound's effect on this crucial developmental stage, summarizing key quantitative data, outlining relevant signaling pathways, and providing detailed experimental protocols for further research.

Core Mechanism of Action

This compound exhibits a dual mechanism that contributes to its high efficacy and long-lasting protection.[3]

-

Direct Fungal Inhibition: At high concentrations, this compound can inhibit spore germination. However, its primary and more nuanced activity at lower, field-relevant concentrations is the potent inhibition of appressorium formation following spore germination.[1][3] This action prevents the pathogen from breaching the host cuticle, effectively halting the infection process before it begins.[1] The precise biochemical target within the fungus remains unidentified, but evidence suggests it disrupts early signaling events required for infection.[3]

-

Host Defense Induction: this compound is a strong inducer of host defense genes.[3] Studies in Arabidopsis thaliana have shown that it activates genes associated with Systemic Acquired Resistance (SAR), the phenylpropanoid pathway, lignin (B12514952) biosynthesis, and reactive oxygen species (ROS) production.[3] This stimulation of the plant's innate immunity creates an environment that is non-conducive to fungal invasion, complementing the direct action on the fungus.[3]

Effects on Fungal Signaling Pathways

Appressorium formation is a highly regulated process governed by conserved signaling cascades, primarily the cAMP-PKA and the Pmk1 (a Fus3/Kss1-type MAPK) pathways.[4][5][6] These pathways integrate environmental cues from the host surface, such as hydrophobicity and hardness, to initiate the morphogenetic changes required to form a functional appressorium.[5][7]

While this compound's direct molecular target is unknown, its interference with appressorium formation strongly implies a disruption of these critical signaling pathways.[3] The fungicide likely acts upstream, preventing the proper perception of surface cues or disrupting the transduction of these signals, leading to a failure in the activation of downstream transcription factors like Mst12, which are essential for appressorium maturation.[4]

Quantitative Data Summary

The available literature emphasizes a qualitative dose-dependent effect of this compound on early fungal development. Specific EC50 or IC50 values for appressorium formation are not detailed in the reviewed sources, but a clear distinction in its mode of action based on concentration is established.

| Parameter | High Concentration | Low Concentration | Reference |

| Spore Germination | Inhibited | Unaffected | [3] |

| Appressorium Formation | N/A (Spores do not germinate) | Inhibited / Interfered | [1][2][3] |

| Primary Use Profile | Direct Fungitoxicity | Preventative / Anti-penetrant | [2][3] |

Experimental Protocols

To investigate the effects of this compound on appressorium formation, a series of in vitro and molecular assays can be employed.

Experimental Workflow

The overall process involves exposing fungal spores to the compound, observing morphological changes, and analyzing molecular responses.

Protocol 1: In Vitro Appressorium Formation Assay

This protocol quantifies the inhibitory effect of this compound on appressorium development.

-

Spore Suspension Preparation:

-

Grow the fungal pathogen (e.g., Magnaporthe oryzae) on a suitable agar (B569324) medium for 10-14 days.

-

Flood the plate with 5-10 mL of sterile distilled water containing 0.01% Tween 20.

-

Gently scrape the surface with a sterile glass rod to release conidia.

-

Filter the suspension through two layers of sterile cheesecloth into a sterile tube.

-

Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Create a dilution series (e.g., 0.01, 0.1, 1, 10 µg/mL) in sterile water. Include a solvent-only control (DMSO).

-

Mix equal volumes of the spore suspension and the this compound dilutions.

-

-

Incubation and Observation:

-

Pipette 30 µL droplets of each treated spore suspension onto hydrophobic glass coverslips or plastic slides.[7]

-

Incubate in a humid chamber at 28°C for 8-12 hours.[7]

-

After incubation, stop the germination process by adding a drop of lactophenol cotton blue stain.

-

Observe under a light microscope at 400x magnification.

-

-

Data Analysis:

-

For each treatment, count at least 100 germinated spores.

-

Record the number of spores that have successfully formed a mature, melanized appressorium.

-

Calculate the percentage of appressorium formation for each concentration.

-

Determine the inhibition percentage relative to the solvent control.

-

Protocol 2: Gene Expression Analysis of Signaling Components

This protocol measures changes in the expression of key signaling genes in response to this compound.

-

Sample Preparation:

-

Prepare and treat spore suspensions as described in Protocol 4.2.

-

Incubate for a shorter period (e.g., 4-6 hours) to capture transcriptional changes during appressorium initiation.

-

Harvest the spores by centrifugation or filtration and immediately freeze them in liquid nitrogen.

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the frozen samples using a suitable kit (e.g., TRIzol or a column-based method), including a DNase treatment step.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Design or obtain validated primers for target genes (e.g., Pmk1, Mac1, Mst12) and a reference gene (e.g., actin or tubulin).

-

Prepare the qRT-PCR reaction mix containing cDNA template, primers, and a SYBR Green master mix.

-

Run the reaction on a real-time PCR system with a standard thermal cycling program.[8]

-

Analyze the results using the 2^-ΔΔCt method to determine the relative fold change in gene expression compared to the control.

-

Conclusion and Future Directions

This compound's efficacy stems from a sophisticated dual-action mechanism that directly targets the crucial appressorium formation stage in fungi while simultaneously bolstering host defenses.[3] Its ability to interfere with early signaling events highlights the vulnerability of this developmental process as a target for fungicidal control.

Future research should focus on identifying the specific molecular target of this compound within the fungal cell. Elucidating how it disrupts the Pmk1 MAPK and/or cAMP-PKA signaling pathways could pave the way for the development of new fungicides with similar modes of action. Furthermore, a deeper understanding of its interaction with host defense pathways may provide new strategies for integrated pest management that leverage both chemical control and innate plant immunity.

References

- 1. researchgate.net [researchgate.net]

- 2. apvma.gov.au [apvma.gov.au]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Regulation of appressorium development in pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]